molecular formula C8H4F4O3 B1308154 2-Fluoro-5-(trifluoromethoxy)benzoic acid CAS No. 886497-85-4

2-Fluoro-5-(trifluoromethoxy)benzoic acid

Cat. No. B1308154
Key on ui cas rn: 886497-85-4
M. Wt: 224.11 g/mol
InChI Key: CSMVUVGPLMTFIZ-UHFFFAOYSA-N
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Patent
US09393235B2

Procedure details

A solution of 2-fluoro-5-(trifluoromethoxy)benzoic acid (5.3 g, 23.47 mmol), HATU (8.92 g, 23.47 mmol), 2-methoxypyridin-4-amine (2.9 g, 23.47 mmol) and Et3N (13.09 mL, 93.88 mmol) in dichloromethane (47.4 mL) was stirred at room temperature overnight. The crude mixture was purified by column chromatography eluting with a gradient of ethyl acetate in hexanes (0-50%) to yield 2-fluoro-N-(2-methoxy-4-pyridyl)-5-(trifluoromethoxy)benzamide (5.03 g, 65%) as a white solid. ESI-MS m/z calc. 330.06. found 331.1 (M+1)+; Retention time: 1.48 minutes (3 minutes run). 1H NMR (400 MHz, DMSO-d6) δ 10.90 (s, 1H), 8.10 (m, 1H), 7.73 (dd, J=5.1, 3.2 Hz, 1H), 7.66 (m, 1H), 7.55 (t, J=9.2 Hz, 1H), 7.21 (dd, J=3.7, 1.8 Hz, 2H), 3.84 (s, 3H) ppm.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
13.09 mL
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH3:40][O:41][C:42]1[CH:47]=[C:46]([NH2:48])[CH:45]=[CH:44][N:43]=1.CCN(CC)CC>ClCCl>[F:1][C:2]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:3]=1[C:4]([NH:48][C:46]1[CH:45]=[CH:44][N:43]=[C:42]([O:41][CH3:40])[CH:47]=1)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)OC(F)(F)F
Name
Quantity
8.92 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
2.9 g
Type
reactant
Smiles
COC1=NC=CC(=C1)N
Name
Quantity
13.09 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
47.4 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate in hexanes (0-50%)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC2=CC(=NC=C2)OC)C=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.03 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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